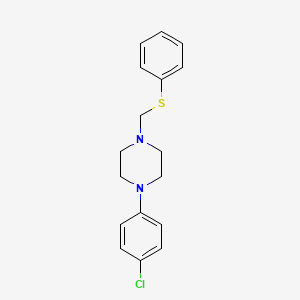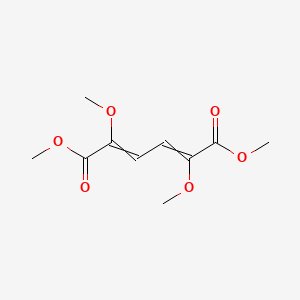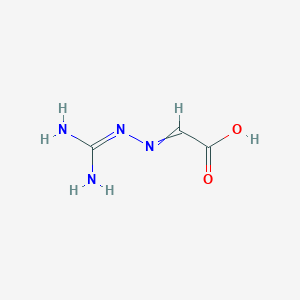
2-(Diaminomethylidenehydrazinylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diaminomethylidenehydrazinylidene)acetic acid is a chemical compound with the molecular formula C₃H₆N₄O₂ It is known for its unique structure, which includes both hydrazine and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylidenehydrazinylidene)acetic acid typically involves the condensation of glyoxylic acid or its ethyl ester with carboxamides of different basicity. Elemental iodine is often used as an acid catalyst for this condensation reaction, which has been shown to yield higher amounts of the desired product compared to other catalysts like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diaminomethylidenehydrazinylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazine and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(Diaminomethylidenehydrazinylidene)acetic acid has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of high-energy materials for defense and aerospace applications.
Mecanismo De Acción
The mechanism of action of 2-(Diaminomethylidenehydrazinylidene)acetic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diaminoacetic acid: Similar in structure but lacks the hydrazine group.
Hydrazinylideneacetic acid: Contains the hydrazine group but differs in the arrangement of functional groups.
Uniqueness
2-(Diaminomethylidenehydrazinylidene)acetic acid is unique due to the presence of both hydrazine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
6237-77-0 |
|---|---|
Fórmula molecular |
C3H6N4O2 |
Peso molecular |
130.11 g/mol |
Nombre IUPAC |
2-(diaminomethylidenehydrazinylidene)acetic acid |
InChI |
InChI=1S/C3H6N4O2/c4-3(5)7-6-1-2(8)9/h1H,(H,8,9)(H4,4,5,7) |
Clave InChI |
KYJNVSMTPGUARM-UHFFFAOYSA-N |
SMILES canónico |
C(=NN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


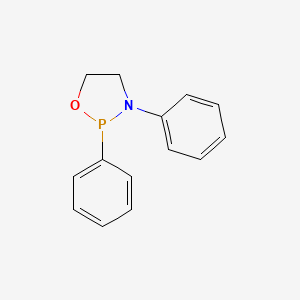
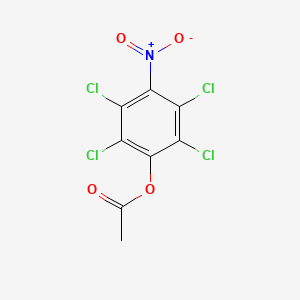
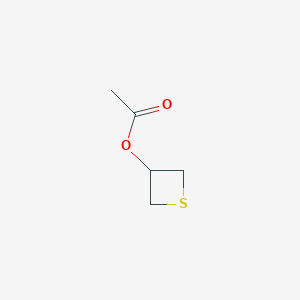
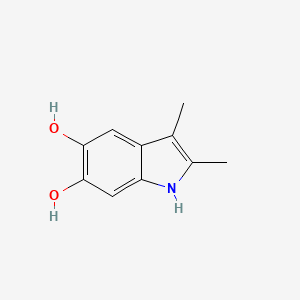
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
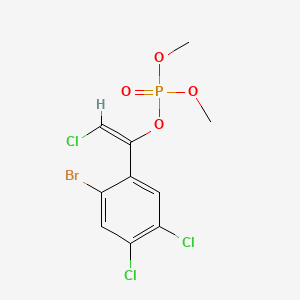
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)

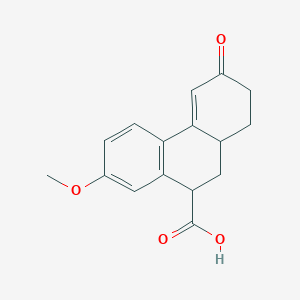

![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
